7-O-Prenyloxyflavanone
Description
7-O-Prenyloxyflavanone is a prenylated flavanone characterized by a prenyloxy (-O-C₅H₉) group at the 7-position of the flavanone backbone. Flavanones are a subclass of flavonoids with a C6–C3–C6 structure, featuring a benzopyran core (ring A and C) and a phenyl group (ring B) . Biosynthetically, prenylation occurs via prenyltransferases, which attach isoprenoid units to aromatic acceptors during flavonoid diversification . This compound is naturally found in plants such as Sophora and Artocarpus species, where prenylated flavonoids often exhibit antimicrobial, anti-inflammatory, and cytotoxic properties .
Properties
CAS No. |
78045-71-3 |
|---|---|
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.37 |
Synonyms |
2,3-Dihydro-7-[(3-methyl-2-buten-1-yl)oxy]-2-phenyl-4H-1-benzopyran-4-one; 4H-1-Benzopyran-4-one, 2,3-dihydro-7-[(3-methyl-2-butenyl)oxy]-2-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-O-Prenyloxyflavanone with key flavanones and isoflavones bearing substituents at the 7-position:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 7-O-prenyl | C₂₀H₂₀O₃ | 308.37 | Enhanced lipophilicity, prenyl group |
| Pinostrobin | 5-OH, 7-OMe | C₁₆H₁₄O₄ | 270.28 | Methoxy group, antioxidant activity |
| Alpinetin | 7-OH, 5-OMe | C₁₆H₁₄O₄ | 270.28 | Methoxy/hydroxy interplay |
| 7-Isopropoxyisoflavone | 7-O-isopropoxy (isoflavone) | C₁₈H₁₆O₃ | 280.32 | Isoflavone backbone, synthetic analog |
| Oroxylin A 7-glucuronide | 7-O-glucuronide, 6-OMe | C₂₂H₂₀O₁₁ | 484.39 | Glycosylation, increased solubility |
Key Observations:
- Prenyl vs. Methoxy : Prenylation (7-O-prenyloxy) increases molecular weight and lipophilicity compared to methoxy (7-OMe) or hydroxy (7-OH) groups, influencing pharmacokinetics .
- Backbone Differences: Isoflavones (e.g., 7-Isopropoxyisoflavone) differ from flavanones in the position of the B-ring, altering bioactivity profiles .
- Glycosylation: Oroxylin A 7-glucuronide’s sugar moiety improves water solubility but reduces membrane permeability relative to this compound .
Antimicrobial Effects:
- This compound: Demonstrates broad-spectrum antimicrobial activity, attributed to the prenyl group disrupting microbial membranes .
- Pinostrobin: Shows moderate antifungal activity due to its 7-methoxy group, which may interfere with fungal enzyme systems .
Antioxidant Capacity:
- Alpinetin: The 7-OH group contributes to radical scavenging, but its 5-methoxy group slightly reduces potency compared to 5,7-dihydroxyflavanones .
- This compound: Prenylation may reduce direct antioxidant effects but enhance cellular uptake, indirectly boosting activity in lipid-rich environments .
Cytotoxicity:
- 7-Isopropoxyisoflavone: As an isoflavone, it exhibits estrogen receptor modulation, contrasting with flavanones like this compound, which may target apoptosis pathways .
Research Implications and Challenges
- Structure-Activity Relationships (SAR): Prenylation at the 7-position consistently enhances bioactivity in flavanones, but optimal substituent combinations (e.g., prenyl + methoxy) require further exploration .
- Synthetic Accessibility: Prenylated flavonoids are often scarce in nature, necessitating enzymatic or chemical synthesis for large-scale studies .
- Conflicting Evidence : Some studies suggest prenylation reduces water solubility to the detriment of oral bioavailability, while others highlight improved tissue penetration .
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